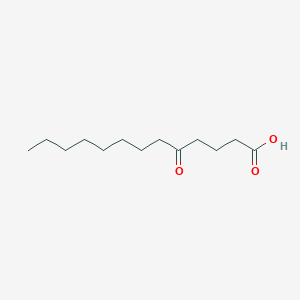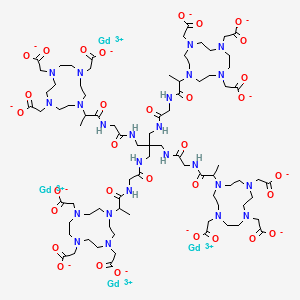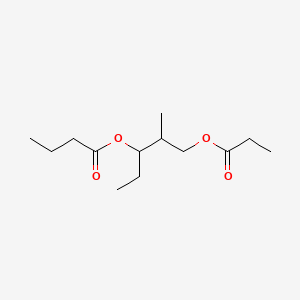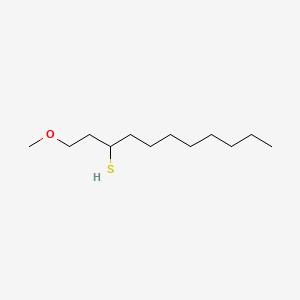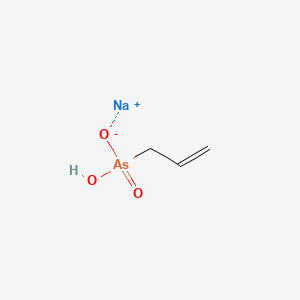
3,8-Dinitro-6-phenylphenanthridinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8-Dinitro-6-phenylphenanthridinium chloride is a chemical compound with the molecular formula C19H12ClN3O4. It is known for its unique structure, which includes a phenanthridinium core substituted with nitro and phenyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dinitro-6-phenylphenanthridinium chloride typically involves the nitration of 6-phenylphenanthridine. The nitration process introduces nitro groups at the 3 and 8 positions of the phenanthridine ring. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The resulting dinitro compound is then converted to its chloride salt form through a reaction with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3,8-Dinitro-6-phenylphenanthridinium chloride undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as halogens or sulfonic acids.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3,8-diamino-6-phenylphenanthridinium chloride.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3,8-Dinitro-6-phenylphenanthridinium chloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a DNA intercalating agent.
Medicine: Explored for its anti-tumor and anti-viral properties.
Wirkmechanismus
The mechanism of action of 3,8-Dinitro-6-phenylphenanthridinium chloride involves its interaction with biological molecules. It can intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to anti-tumor and anti-viral effects. The compound’s nitro groups also play a role in its reactivity and interaction with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,8-Diamino-6-phenylphenanthridine: Similar structure but with amino groups instead of nitro groups.
Isometamidium chloride: Another phenanthridinium compound used as a trypanocidal agent.
Uniqueness
3,8-Dinitro-6-phenylphenanthridinium chloride is unique due to its specific substitution pattern and the presence of nitro groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
94094-41-4 |
|---|---|
Molekularformel |
C19H12ClN3O4 |
Molekulargewicht |
381.8 g/mol |
IUPAC-Name |
3,8-dinitro-6-phenylphenanthridin-5-ium;chloride |
InChI |
InChI=1S/C19H11N3O4.ClH/c23-21(24)13-6-8-15-16-9-7-14(22(25)26)11-18(16)20-19(17(15)10-13)12-4-2-1-3-5-12;/h1-11H;1H |
InChI-Schlüssel |
GBUAJSFEZBCPII-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=C4C=CC(=CC4=[NH+]2)[N+](=O)[O-])[N+](=O)[O-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Aminophenyl)methyl]-6-ethylaniline](/img/structure/B12659533.png)



